molecular formula C8H11N3 B018212 2-Dimethylamino-4-vinylpyrimidine CAS No. 100383-40-2

2-Dimethylamino-4-vinylpyrimidine

Cat. No.: B018212
CAS No.: 100383-40-2
M. Wt: 149.19 g/mol
InChI Key: DCLHFRPXKKDOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylamino-4-vinylpyrimidine is a pyrimidine derivative characterized by a dimethylamino group at the 2-position and a vinyl group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The dimethylamino group enhances solubility in polar solvents due to its electron-donating nature, while the vinyl group provides reactivity for polymerization or functionalization via addition reactions .

Properties

CAS No.

100383-40-2

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-ethenyl-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C8H11N3/c1-4-7-5-6-9-8(10-7)11(2)3/h4-6H,1H2,2-3H3

InChI Key

DCLHFRPXKKDOCW-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=N1)C=C

Canonical SMILES

CN(C)C1=NC=CC(=N1)C=C

Synonyms

Pyrimidine, 2-dimethylamino-4-vinyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound contrasts with electron-withdrawing groups like nitro (in 240136-69-0) or fluorine (in 1499162-60-5), which influence reactivity and solubility .

Pharmacological and Industrial Relevance

  • Pharmaceuticals: Dimethylamino-substituted pyrimidines are common in kinase inhibitors due to their ability to form hydrogen bonds and cationic interactions. This contrasts with nitro-phenyl derivatives (e.g., 240136-69-0), which may exhibit toxicity or metabolic instability .
  • Materials Science : The vinyl group in the target compound supports its use in conductive polymers, whereas fused-ring derivatives (e.g., 146366-04-3) are explored in organic electronics .

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